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PROTAC MDM2 Degrader-3 -

PROTAC MDM2 Degrader-3

Catalog Number: EVT-3121090
CAS Number:
Molecular Formula: C72H78Cl4N8O15
Molecular Weight: 1437.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PROTAC MDM2 Degrader-3 was developed through collaborative efforts in medicinal chemistry and pharmacology, focusing on enhancing the efficacy of cancer treatments by selectively degrading proteins that contribute to tumorigenesis. It belongs to the class of small-molecule PROTACs, which are engineered to facilitate the ubiquitination and subsequent degradation of specific target proteins via the ubiquitin-proteasome system.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC MDM2 Degrader-3 typically involves several key steps:

  1. Chemical Building Blocks: The synthesis begins with the selection of appropriate chemical building blocks that are known to interact with MDM2 and E3 ligases.
  2. Linker Design: A crucial aspect of PROTAC design is the development of a linker that connects the ligand for MDM2 with the ligand for an E3 ligase. The linker must be optimized for length and flexibility to ensure effective interaction with both targets.
  3. Coupling Reactions: Various coupling reactions, such as amide or ester bond formation, are employed to join the MDM2 ligand and E3 ligase ligand through the linker.
  4. Purification and Characterization: After synthesis, the compound undergoes purification (typically via chromatography) and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC MDM2 Degrader-3 can be characterized by its bifunctional nature, comprising:

  • MDM2 Ligand: This component binds specifically to MDM2, inhibiting its function.
  • E3 Ligase Ligand: This part recruits E3 ligases like cereblon or von Hippel-Lindau protein, facilitating ubiquitination.

The precise molecular formula and structural data can vary based on specific modifications made during synthesis but generally maintain a core structure that allows for effective binding to both targets.

Chemical Reactions Analysis

Reactions and Technical Details

PROTAC MDM2 Degrader-3 operates through several critical chemical reactions:

  1. Binding Reaction: The initial binding of PROTAC to MDM2 occurs through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
  2. Recruitment of E3 Ligase: Once bound to MDM2, the compound simultaneously recruits an E3 ligase, leading to proximity-induced ubiquitination of MDM2.
  3. Degradation Process: The ubiquitinated MDM2 is then recognized by the proteasome, where it undergoes proteolytic degradation.

These reactions highlight the dual-action mechanism that distinguishes PROTACs from traditional small-molecule inhibitors.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC MDM2 Degrader-3 involves:

  1. Target Engagement: The compound first engages with the target protein (MDM2), inhibiting its activity.
  2. E3 Ligase Recruitment: Concurrently, it binds to an E3 ligase, forming a ternary complex that facilitates the ubiquitination of MDM2.
  3. Proteasomal Degradation: The tagged MDM2 is then directed towards the proteasome for degradation, effectively reducing its levels in the cell.

This process not only diminishes MDM2 levels but also restores p53 activity, which is crucial for inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC MDM2 Degrader-3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 400 to 600 g/mol.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature) but is typically stable under standard laboratory conditions.

These properties influence its bioavailability and efficacy as a therapeutic agent.

Applications

Scientific Uses

PROTAC MDM2 Degrader-3 has significant potential applications in cancer therapeutics:

The development of PROTACs like this compound represents a promising frontier in targeted cancer therapies, offering new avenues for overcoming drug resistance and improving patient outcomes.

Properties

Product Name

PROTAC MDM2 Degrader-3

IUPAC Name

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate

Molecular Formula

C72H78Cl4N8O15

Molecular Weight

1437.2 g/mol

InChI

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1

InChI Key

KECKJSNYFPFODX-PINBWVOXSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Solubility

not available

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

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